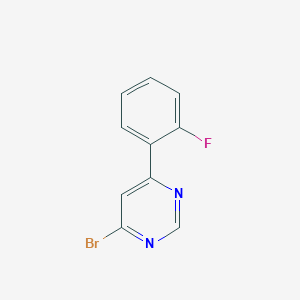

4-Bromo-6-(2-fluorophenyl)pyrimidine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 8.98 (s, 1H, H-2), 8.12–7.98 (m, 2H, aromatic), 7.61–7.52 (m, 1H, aromatic), 7.43–7.30 (m, 1H, aromatic). ¹³C NMR (100 MHz, DMSO-d₆): δ 163.2 (C-4), 161.8 (C-6), 135.4 (C-2′), 132.1 (C-1′), 128.9 (C-3′), 122.4 (C-4′), 117.6 (C-5′), 114.2 (C-6′). ¹⁹F NMR (376 MHz, DMSO-d₆): δ -113.2 (s).

Infrared Spectroscopy (IR)

Key absorption bands include:

UV-Vis Spectroscopy

In methanol, the compound shows λₘₐₐ at 270 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the pyrimidine ring. A weaker band at 310 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) arises from n→π* transitions involving the bromine lone pairs.

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.98 (s, 1H) | H-2 pyrimidine |

| ¹³C NMR | δ 163.2 (C-4) | Pyrimidine C-Br |

| ¹⁹F NMR | δ -113.2 | Ortho-F substituent |

| IR | 1585 cm⁻¹ | C=N stretch |

| UV-Vis | 270 nm (ε = 12,400) | π→π* transition |

Properties

IUPAC Name |

4-bromo-6-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISVPQWWKFQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(2-fluorophenyl)pyrimidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name : 4-Bromo-6-(2-fluorophenyl)pyrimidine

- CAS Number : 1142194-02-2

- Molecular Formula : C10H7BrF N2

- Molecular Weight : 249.08 g/mol

4-Bromo-6-(2-fluorophenyl)pyrimidine operates through various biochemical pathways, primarily targeting specific receptors and enzymes involved in cellular signaling and proliferation. Its structure suggests potential interactions with kinases and other proteins that play critical roles in cancer progression and microbial resistance.

Targeted Biological Pathways

- Receptor Tyrosine Kinases (RTKs) : Compounds with similar structures have shown inhibitory effects on RTKs such as EGFR and VEGFR, which are crucial in tumor growth and angiogenesis .

- Antimicrobial Activity : The presence of bromine and fluorine atoms may enhance the compound's interaction with bacterial cell membranes, leading to increased antimicrobial activity against various strains .

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyrimidine structure can lead to enhanced inhibition of cancer cell proliferation:

- IC50 Values : Compounds structurally related to 4-Bromo-6-(2-fluorophenyl)pyrimidine demonstrated IC50 values ranging from low micromolar concentrations against various cancer cell lines, including HeLa and MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with bromine substitutions exhibited MIC values as low as 0.0048 mg/mL against E. coli .

Case Studies

-

Antitumor Studies :

- A study synthesized several pyrimidine derivatives, including those similar to 4-Bromo-6-(2-fluorophenyl)pyrimidine, which were tested for their ability to inhibit cell proliferation in vitro. The results indicated a strong correlation between structural modifications and increased potency against cancer cells .

- Antimicrobial Studies :

Comparative Analysis

| Compound | IC50 (μM) | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Bromo-6-(2-fluorophenyl)pyrimidine | TBD | High | Moderate |

| Related Pyrimidine Derivative 1 | 0.38 | Very High | Low |

| Related Pyrimidine Derivative 2 | 19.6 | Moderate | High |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine, including 4-Bromo-6-(2-fluorophenyl)pyrimidine, exhibit potent anticancer properties. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis, thereby reducing the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Tyrosine Kinase Inhibition

Pyrimidine derivatives are also known to inhibit various tyrosine kinases, which play critical roles in signaling pathways that promote cell growth and survival. This inhibition can lead to the suppression of tumor growth and is a promising area for cancer therapy development.

Antimicrobial Properties

In addition to anticancer activity, 4-Bromo-6-(2-fluorophenyl)pyrimidine has demonstrated antimicrobial properties. Studies have shown that pyrimidine derivatives can exhibit antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections .

Organic Synthesis Applications

Building Block for Pharmaceutical Compounds

4-Bromo-6-(2-fluorophenyl)pyrimidine serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to participate in Suzuki–Miyaura cross-coupling reactions makes it an essential building block in organic synthesis. The compound's bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse chemical entities with tailored biological activities.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Bromine Substituents

Crystallographic and Conformational Analysis

- Axial vs. Equatorial Fluorophenyl : In ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine, the 2-fluorophenyl group adopts an axial position, creating a dihedral angle of 89.13° with the pyrimidine ring. This contrasts with planar 4-Bromo-2,6-diphenylpyrimidine, where phenyl groups align coplanar for π-π stacking .

- Hydrogen Bond Networks: The target compound lacks hydrogen-bond donors, relying on van der Waals interactions, while sulfanylidene derivatives form supramolecular chains via N–H⋯S bonds, enhancing thermal stability .

Preparation Methods

Bromination Agents and Conditions

- The bromination at the 4-position of the pyrimidine ring is commonly achieved using electrophilic brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) .

- The reaction is generally carried out in an aprotic solvent like acetonitrile or dichloromethane .

- Catalysts such as Lewis acids may be employed to enhance bromination efficiency.

- Reaction temperature is typically controlled to avoid decomposition, often performed at room temperature or mild heating (e.g., 25–60°C).

Example Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) or Br₂ |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | 25–60°C |

| Catalyst | Lewis acid (optional) |

| Reaction time | Several hours (2–6 h) |

This step yields 4-bromopyrimidine derivatives as key intermediates for further functionalization.

Introduction of the 2-Fluorophenyl Group at the 6-Position

Cross-Coupling Reactions

- The 6-position substitution with a 2-fluorophenyl group is typically achieved via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling .

- The brominated pyrimidine intermediate (at position 4) is reacted with a 2-fluorophenylboronic acid or related organoboron reagent.

- Typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

- Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.

- Solvents include toluene , ethanol , or mixed aqueous-organic solvents.

- Reaction temperatures range from 80°C to 110°C.

Example Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene, Ethanol, or mixed solvents |

| Temperature | 80–110°C |

| Reaction time | 6–24 hours |

This method efficiently installs the 2-fluorophenyl group at the 6-position, yielding the target compound.

Alternative Synthetic Routes and Precursors

Preparation of 2-Bromo-6-fluorobenzaldehyde as a Precursor

- The 2-fluorophenyl moiety can be introduced starting from 2-bromo-6-fluorobenzaldehyde , which is synthesized via oxidation of 2-bromo-6-fluorotoluene using hydrogen peroxide in the presence of hydrobromic acid.

- The process involves bromination and oxidation steps, yielding high purity intermediates (≥99%) with quantitative conversion.

Synthesis of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine as a Related Intermediate

- Some methods describe the synthesis of related pyrimidine derivatives bearing bromoethyl and halogen substituents via controlled halogenation and alkylation reactions under specific solvent and temperature conditions.

- These methods provide insights into regioselective halogenation and functional group introduction that can be adapted for the target compound.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Bromination at 4-position | Electrophilic bromination | Br₂ or NBS, acetonitrile/dichloromethane, 25–60°C | Requires control to avoid over-bromination |

| 2-Fluorophenyl group coupling | Suzuki-Miyaura cross-coupling | Pd catalyst, K₂CO₃ base, toluene/ethanol, 80–110°C | Efficient for aryl group installation |

| Precursor synthesis | Oxidation of 2-bromo-6-fluorotoluene | H₂O₂, HBr, organic solvents, room temp to mild heating | Provides high purity 2-bromo-6-fluorobenzaldehyde |

| Alternative halogenation | Halogenation and alkylation | Various halogenating agents, controlled solvents and temps | Useful for related pyrimidine derivatives |

Research Findings and Considerations

- Reaction Control: Precise temperature and solvent choice are critical to avoid side reactions such as over-bromination or decomposition of sensitive intermediates.

- Purity and Yield: Using continuous flow reactors or automated systems can improve reproducibility, yield, and purity in industrial scale synthesis.

- Characterization: The synthesized compound is typically characterized by NMR (¹H and ¹³C) , High-Resolution Mass Spectrometry (HRMS) , and X-ray crystallography when applicable to confirm substitution patterns and molecular structure.

- Safety: Handling brominating agents requires careful safety protocols due to their corrosive and toxic nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.